3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid
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Overview
Description
Scientific Research Applications
3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Biochemical Pathways
IAA regulates almost all aspects of plant growth and development, and it’s one of the most important plant hormones . In microorganisms too, IAA plays an important role in growth, development, and even plant interaction .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of 3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid are not fully known. Indole derivatives have been found to have a wide range of effects on cells. For example, they have been shown to have antiviral activity against influenza A and Coxsackie B4 virus . They also have potential therapeutic applications in the treatment of cancer cells, microbes, and various disorders in the human body .
Molecular Mechanism
Indole derivatives are known to interact with a variety of enzymes and proteins, often inhibiting their activity . For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .
Temporal Effects in Laboratory Settings
It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Metabolic Pathways
It is known that indole derivatives are involved in the metabolism of tryptophan .
Transport and Distribution
It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Subcellular Localization
It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the use of multicomponent reactions, which combine several starting materials in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.
Indole-3-propionic acid: Shares the indole ring but differs in the attached groups and overall structure
Uniqueness
3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid is unique due to its combination of an indole ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-3-pyridin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)9-13(11-5-7-17-8-6-11)14-10-18-15-4-2-1-3-12(14)15/h1-8,10,13,18H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLGHAFKLPXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.